(Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Properties
CAS No. |
629607-36-9 |
|---|---|
Molecular Formula |
C23H13ClF3N3O2S |
Molecular Weight |
487.88 |
IUPAC Name |
(5Z)-2-benzyl-5-[[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H13ClF3N3O2S/c24-17-8-6-14(23(25,26)27)11-16(17)18-9-7-15(32-18)12-19-21(31)30-22(33-19)28-20(29-30)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2/b19-12- |
InChI Key |
XCFOWCDHGSLUFC-UNOMPAQXSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)C(F)(F)F)Cl)SC3=N2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, antitumor, and other pharmacological properties.
Structure and Properties
The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities. The presence of various substituents such as the benzyl group and the trifluoromethyl phenyl moiety can significantly influence its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to (Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have shown broad-spectrum antibacterial activity against various strains of bacteria. A related study indicated that derivatives with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial potency compared to those with electron-donating groups .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound A | 0.91 | Strong against E. coli |
| Compound B | 50 | Moderate against M. smegmatis |
Antitumor Activity
The thiazolo[3,2-b][1,2,4]triazole derivatives have also been evaluated for their anticancer potential. In vitro studies have shown that certain derivatives possess significant cytotoxic effects against various cancer cell lines:
- Colon Carcinoma : One study reported that specific thiazole derivatives exhibited IC50 values below 2 µg/mL against colon carcinoma cell lines HCT-15 and others . This suggests a promising avenue for further development in cancer therapeutics.
The mechanism through which these compounds exert their biological effects is multifaceted:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in bacterial protein synthesis, such as leucyl-tRNA synthetase (LeuRS), which is crucial for bacterial growth and survival .
Case Studies
Several studies highlight the biological efficacy of compounds similar to (Z)-2-benzyl-5-((5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:
- Antimicrobial Evaluation : A comparative study evaluated various substituted thiazolo-triazole compounds against standard antibiotics. The results indicated that certain substitutions led to enhanced activity against resistant bacterial strains.
- Cytotoxicity Studies : In a series of experiments assessing cytotoxicity on cancer cell lines, compounds with specific structural modifications demonstrated superior inhibition rates compared to traditional chemotherapeutics like doxorubicin.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three classes of analogs based on substituent variations, synthesis efficiency, and physicochemical properties:
Key Observations:
Compounds with the triazol-6(5H)-one core (e.g., 5f, 5g) show higher melting points (>280°C for 5f) due to strong intermolecular interactions, whereas thiazol-4(5H)-one derivatives lack such data .
Substituent Effects :
- Electron-Withdrawing Groups : The target compound’s 2-chloro-5-(trifluoromethyl)phenyl group likely increases electrophilicity and metabolic resistance compared to simpler substituents (e.g., 5f’s 4-chlorophenyl) .
- Heterocyclic Moieties : The furan-2-ylmethylene group in the target compound and analog 5g may enhance π-stacking interactions, similar to the 3,4,5-trimethoxyphenyl group in CAS 577696-87-8 .
Synthetic Efficiency :
- Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives (e.g., 5f, 5g) are synthesized in moderate yields (54–71%), while thiazol-4(5H)-one analogs (6a–j) achieve higher yields (up to 90%) under milder conditions .
- The target compound’s complex substituents may require optimized protocols to improve yield, as seen in –3 for similar scaffolds .
The target compound’s bioactivity remains unstudied but could be inferred from its trifluoromethyl group, often linked to enhanced potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
